

# A Comparative Crystallographic Analysis of Compounds Featuring the 3,4-Dimethoxyphenyl Moiety

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## Compound of Interest

Compound Name: 2-Amino-1-(3,4-dimethoxyphenyl)ethanol

Cat. No.: B1227008

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An objective guide for researchers, scientists, and drug development professionals on the crystallographic structures of compounds related to **2-Amino-1-(3,4-dimethoxyphenyl)ethanol**.

While crystallographic data for **2-Amino-1-(3,4-dimethoxyphenyl)ethanol** and its direct derivatives are not readily available in the public domain, this guide provides a comparative analysis of the crystal structures of several compounds containing the core 3,4-dimethoxyphenyl moiety. This information is valuable for understanding the structural influence of this common pharmacophore and can serve as a reference for computational modeling and drug design efforts.

The following sections present a summary of crystallographic data for related compounds, detailed experimental protocols for their synthesis and crystallization, and a generalized workflow for X-ray crystallography.

## Comparative Crystallographic Data

The table below summarizes key crystallographic parameters for a selection of compounds incorporating the 3,4-dimethoxyphenyl group. These molecules, while structurally distinct from **2-Amino-1-(3,4-dimethoxyphenyl)ethanol**, provide insights into the packing and conformation of the dimethoxyphenyl unit in the solid state.

Compound Name	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	$\beta$ (°)	Volume (Å <sup>3</sup> )	Z
(E)-1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one	C <sub>13</sub> H <sub>17</sub> NO <sub>3</sub>	Monoclinic	P2 <sub>1</sub> /c	8.6223 9(12)	15.351 5(3)	10.864 08(16)	99.517 0(14)	1418.2 5(4)	4
A related derivative	C <sub>18</sub> H <sub>19</sub> NO <sub>3</sub>	Monoclinic	P2 <sub>1</sub> /c	8.9529 (3)	13.598 4(4)	12.840 3(5)	101.57 2(4)	1532.5 4(9)	4
A related derivative	C <sub>13</sub> H <sub>17</sub> NO <sub>4</sub>	Monoclinic	Cc	11.690 0(4)	8.4868 (2)	14.160 7(5)	112.54 9(4)	1297.4 9(8)	4
Ethyl 2-amino-4-(4-hydroxy-3-methoxy	C <sub>19</sub> H <sub>19</sub> NO <sub>7</sub>	Monoclinic	P2 <sub>1</sub> /n	9.140(2)	14.233 (2)	13.847 (3)	99.246 (4)	1777.9 (6)	4

xyphe  
nyl)-7-  
methyl  
-5-  
oxo-  
4H,5H  
-  
pyrano  
-[4,3-  
b]pyra  
n-3-  
carbox  
ylate

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Data sourced from available crystallographic reports for compounds containing the 3,4-dimethoxyphenyl moiety.<sup>[1][2]</sup>

## Experimental Protocols

The methodologies for obtaining the crystallographic data presented above are crucial for reproducibility and for designing new crystallization experiments. Below are representative protocols for the synthesis and crystallization of compounds containing the 3,4-dimethoxyphenyl group.

### Synthesis and Crystallization of (E)-1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one<sup>[1]</sup>

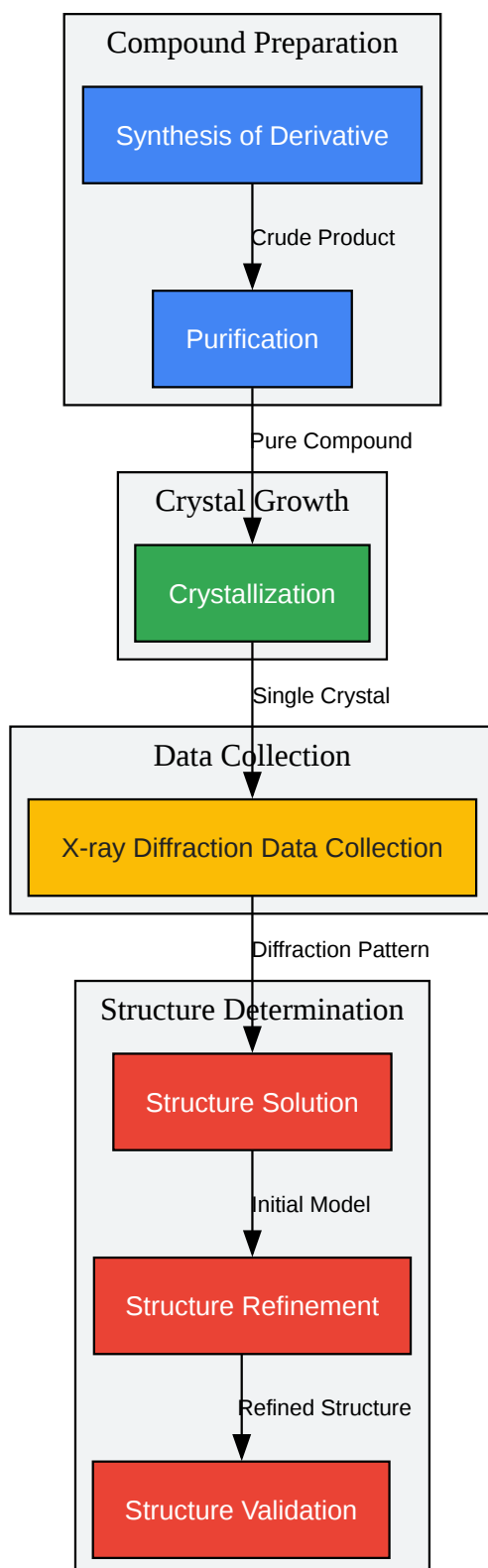
A mixture of 3,4-dimethoxyacetophenone and an appropriate amine is refluxed in a suitable solvent. The resulting enaminone is then purified and crystallized. Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solvent such as ethanol or an ethanol/water mixture at room temperature.

### General Procedure for the Synthesis of Pyran Derivatives<sup>[3][4]</sup>

A common method for the synthesis of pyran derivatives involves a one-pot, three-component reaction. For instance, a mixture of an aldehyde (such as 3,4,5-trimethoxy-benzaldehyde), a C-H activated acid (like malononitrile), and a 1,3-dicarbonyl compound (such as 3,5-cyclohexanedione) are refluxed in ethanol with a catalytic amount of a base like 4-(dimethylamino)pyridine (DMAP).[3] The resulting precipitate is then filtered, washed, and can be recrystallized from a suitable solvent system to yield crystals for X-ray analysis.

## Visualization of the X-ray Crystallography Workflow

The following diagram illustrates the general workflow involved in determining the crystal structure of a small molecule, from synthesis to structure elucidation.



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Caption: A generalized workflow for small molecule X-ray crystallography.

This guide provides a foundational understanding of the crystallographic landscape for compounds containing the 3,4-dimethoxyphenyl moiety. While direct data for **2-Amino-1-(3,4-dimethoxyphenyl)ethanol** derivatives remains elusive, the presented information on related structures offers a valuable starting point for further research and development in this area.

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## References

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